N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride
Description
N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide hydrochloride is a complex carbohydrate-derived acetamide featuring a β-D-galactopyranose core modified with a 4-aminophenoxy group at the C2 position and an acetamide moiety at C2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Its stereochemistry (2R,3R,4R,5R,6R) is critical for interactions with biological targets, such as enzymes or receptors, where spatial orientation governs binding affinity .
Key structural features include:
- Acetamide group: Enhances stability and modulates lipophilicity.
- Hydroxyl-rich sugar backbone: Facilitates water solubility and participation in glycosidic linkages.
This compound’s design suggests applications in targeted drug delivery, enzyme inhibition, or as a synthetic intermediate for glycoconjugates.
Properties
Molecular Formula |
C14H21ClN2O6 |
|---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H |
InChI Key |
BQRLCGHUXCBVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-a-D-galactopyranoside under specific conditions. The reaction typically requires the presence of hydrochloric acid to form the hydrochloride salt. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and research.
Scientific Research Applications
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl has several scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various derivatives.
Biology: Studied for its role in inhibiting bacterial growth and its potential use as an antibacterial agent.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves its interaction with bacterial cell walls, inhibiting their synthesis and leading to bacterial cell death. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell wall and preventing bacterial growth.
Comparison with Similar Compounds
N-[(2R,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide (Nitro Analog)
- Structural Difference: Replaces the 4-aminophenoxy group with a 4-nitrophenoxy moiety.
- Impact: Electron Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating amino group. This alters reactivity in electrophilic substitution or redox reactions . Solubility: The nitro analog lacks the protonatable amine, reducing aqueous solubility unless formulated as a salt. Biological Activity: Nitro groups are often associated with antimicrobial or prodrug activation (e.g., nitroreductase substrates), whereas amino groups may enhance targeting of amine-recognizing receptors .
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (Ethylsulfanyl Analog)
- Structural Difference: Substitutes the 4-aminophenoxy group with an ethylsulfanyl (-S-CH2CH3) group.
- Stability: Sulfur-containing groups may oxidize to sulfoxides or sulfones under physiological conditions, altering pharmacokinetics . Stereochemical Variance: The 2S,3R,4R,5S,6R configuration may disrupt binding to targets optimized for the β-D-galactopyranose stereoisomer .
Backbone-Modified Acetamide Derivatives
N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (3a)
- Structural Difference : Replaces the sugar backbone with a dimethoxyphenethyl chain.
- Impact: Planarity: The aromatic phenethyl group enables π-π stacking, favoring interactions with hydrophobic enzyme pockets. Methoxy Groups: Electron-donating methoxy substituents increase ring electron density, contrasting with the amino group’s mixed electronic effects . NMR Data: The 1H-NMR spectrum (e.g., δ 3.88–3.90 ppm for methoxy groups) highlights distinct electronic environments compared to hydroxyl-dominated shifts in the target compound .
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g)
- Structural Difference: Features a diphenylhexan backbone and 2,6-dimethylphenoxy group.
- Dimethylphenoxy Group: Methyl groups enhance lipophilicity and may stabilize van der Waals interactions in hydrophobic regions .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The amino group in the target compound enhances hydrogen-bonding capacity, critical for interactions with carbohydrate-binding proteins (e.g., lectins), whereas nitro or sulfanyl groups prioritize electron-driven or hydrophobic interactions .
- Stereochemical Sensitivity: Minor stereochemical deviations (e.g., 2S in the ethylsulfanyl analog) drastically reduce binding to galactose-specific targets, underscoring the importance of configuration in drug design .
- Synthetic Challenges: Introducing the 4-aminophenoxy group requires protective strategies to prevent oxidation, unlike nitro or methoxy groups, which are more stable during synthesis .
Biological Activity
N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride is a complex organic compound with notable biological activities. Its molecular formula is C14H21ClN2O6, and it has a molecular weight of 348.78 g/mol. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C14H21ClN2O6 |
| Molecular Weight | 348.78 g/mol |
| IUPAC Name | N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide; hydrochloride |
| InChI Key | BQRLCGHUXCBVAO-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been studied for its potential antibacterial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, particularly those responsible for respiratory and urinary tract infections .
- Antibacterial Activity : The compound exhibits its antibacterial properties through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Enzyme Inhibition : It may also act as an inhibitor of specific enzymes that are crucial for bacterial survival and replication.
Case Studies and Research Findings
Several studies have been conducted to evaluate the effectiveness of this compound against different bacterial strains:
- Study on Respiratory Infections : A study demonstrated that this compound showed significant inhibition against Streptococcus pneumoniae and Haemophilus influenzae, two common pathogens associated with respiratory infections.
- Evaluation Against Urinary Tract Infections (UTIs) : Another clinical evaluation revealed that this compound was effective against Escherichia coli strains isolated from UTI patients. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics such as amoxicillin .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound in comparison to other antibacterial agents, the following table summarizes key findings:
| Compound Name | Target Bacteria | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| N-[(2R,3R,4R,5R,6R)...] HCl | S. pneumoniae | 8 | High |
| Amoxicillin | S. pneumoniae | 16 | Moderate |
| Ciprofloxacin | E. coli | 32 | Low |
| N-[(2R,3R,...] HCl | E. coli | 4 | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
